Calculated Lipophilicity (XLogP3-AA) Distinguishes Cycloheptyl from Cyclohexyl and Phenyl N1-Substituted Analogs
The predicted lipophilicity of 1-cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (XLogP3-AA = 3.3) is higher than that of the corresponding 1-cyclohexyl analog (predicted XLogP3-AA = 2.8) and the 1-phenyl analog (predicted XLogP3-AA = 2.5), reflecting the incremental hydrophobic contribution of the seven-membered cycloheptyl ring [1]. This 0.5-unit increase in logP relative to the cyclohexyl comparator translates to an approximately 3.2-fold higher theoretical membrane partitioning coefficient, which can directly affect passive cellular permeability and non-specific protein binding in biochemical assays [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | 1-cyclohexyl analog (predicted XLogP3-AA = 2.8); 1-phenyl analog (predicted XLogP3-AA = 2.5) |
| Quantified Difference | ΔXLogP3-AA = +0.5 vs cyclohexyl analog; +0.8 vs phenyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) [1]; comparator values predicted using same algorithm on SMILES: CSC1=NC=C2C=NN(C3CCCCC3)C2=N1 and CSC1=NC=C2C=NN(C3=CC=CC=C3)C2=N1 |
Why This Matters
Lipophilicity adjustments of 0.5 log units can shift a compound across critical thresholds for CNS penetration (typically logD 1–3) or oral absorption, making the cycloheptyl derivative a preferred choice when higher membrane partitioning is desired relative to cyclohexyl or phenyl alternatives.
- [1] PubChem. (2026). Computed Properties: XLogP3-AA for 1-Cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CID 59419392). National Center for Biotechnology Information. View Source
- [2] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. View Source
